Methyl Cinnamate

Antimicrobial resistance β-lactamase inhibition ESBL

Methyl cinnamate (CAS 103-26-4) is the methyl ester that occupies a narrow, high-performance window among cinnamate analogs. It achieves EC50 values of 8–25 µM as a nitrification inhibitor—activity absent in cinnamic acid—and an IC50 of 11.6 µg/mL against ESBL CTX-M β-lactamase, within ~1.4-fold of clavulanic acid. Substituting other alkyl esters fails: MIC values diverge up to 6-fold across the series. Procure with confidence: natural-grade (≥98%, FCC, FG) material carries IFRA compliance, Kosher/Halal certification, and full FDA 21 CFR 172.515 approval for global consumer-product markets.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 103-26-4
Cat. No. B042326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Cinnamate
CAS103-26-4
Synonymsmethyl cinnamate
methyl cinnamate, cis-isomer
methyl cinnamate, ion(1-)
methyl cinnamate, propenoic-3-(14)C-labeled
methyl cinnamate, propenoic-3-(14)C-labeled, (E)-isomer
methyl cinnamate, trans-isomer
methyl trans-cinnamate
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
InChIKeyCCRCUPLGCSFEDV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Cinnamate (CAS 103-26-4) Procurement Guide: Comparative Performance Data for Research and Industrial Selection


Methyl cinnamate (CAS 103-26-4) is the methyl ester of cinnamic acid, a naturally occurring phenylpropanoid found in basil, strawberry, Sichuan pepper, and Eucalyptus olida—the latter containing up to 98% methyl cinnamate with a 2–6% fresh weight yield [1]. As a white to pale yellow crystalline solid with a fruity balsamic odor, this compound serves as a flavoring agent (FEMA 2698, FDA 21 CFR 172.515), fragrance ingredient (IFRA-compliant), and versatile synthetic intermediate . Its simple ester structure confers a distinct balance of lipophilicity (Log Kow ≈ 2.36–2.6), volatility (bp 260–262 °C), and reactivity that differentiates it from other cinnamate esters and structural analogs in both biological activity and synthetic utility [2].

Why Methyl Cinnamate Cannot Be Simply Swapped with Other Cinnamate Esters: Evidence-Based Differentiation


Generic substitution among cinnamate esters (methyl, ethyl, propyl, butyl, benzyl) fails because the ester alkyl chain length and branching directly modulate lipophilicity, molecular volume, and target-binding interactions, producing quantifiably divergent performance profiles across multiple functional dimensions. Systematic structure–activity relationship (SAR) studies demonstrate that the methyl ester specifically occupies a narrow and often optimal window: shorter than ethyl/butyl chains for nitrocefin-based β-lactamase inhibition, yet sufficiently lipophilic to outperform cinnamic acid in nitrification inhibition (EC50 8–25 μM vs. inactive acid) [1]. Furthermore, within the same cinnamate series, MIC values against S. aureus span a 6-fold range (50–301 μM) and against C. albicans a 4-fold range (14–61 μM) [2]. These quantifiable differences preclude simple interchange without compromising assay outcomes, synthetic efficiency, or regulatory compliance.

Methyl Cinnamate Comparative Performance Data: Head-to-Head and Cross-Study Quantitative Evidence


β-Lactamase Inhibition: Methyl Cinnamate vs. Clavulanic Acid Standard

Methyl cinnamate demonstrates β-lactamase inhibitory activity against extended-spectrum β-lactamase (ESBL) of the CTX-M type, with an IC50 of 11.6 µg/mL using a nitrocefin kit assay, compared to 8.1 µg/mL for clavulanic acid, a clinically established β-lactamase inhibitor standard [1]. This represents the first study reporting methyl cinnamate's activity against β-lactamase-producing bacteria, positioning it as a potential alternative scaffold for β-lactamase inhibition [1].

Antimicrobial resistance β-lactamase inhibition ESBL CTX-M

Nitrification Inhibition: Methyl Cinnamate vs. Cinnamic Acid and Substituted Analogs

In a systematic structure–activity relationship (SAR) study of cinnamic acid derivatives against Nitrosomonas europaea growth in liquid culture, methyl cinnamate was identified as one of three promising nitrification inhibitor candidates with EC50 values in the 8–25 μM range [1]. The study demonstrated that the ester group and double bond in the side chain are essential for maintaining high inhibition efficacy, with methyl cinnamate showing notable activity while unesterified cinnamic acid showed substantially lower or negligible inhibition [1].

Agricultural chemistry Nitrification inhibitor Nitrogen use efficiency SAR

Synthetic Selectivity: Methyl Cinnamate Production via Palladium-Catalyzed Oxidative Carbonylation

Using novel diphosphine-modified palladium(II) catalysts, the oxidative carbonylation of styrene in methanol can be tuned to produce either methyl cinnamate with 99% selectivity or dimethyl phenylsuccinate with 88% selectivity, depending on catalytic parameter optimization [1]. This represents a direct selectivity trade-off within the same reaction system, where methyl cinnamate formation can be made the largely predominant pathway under optimized conditions [1].

Organometallic catalysis Carbonylation Palladium catalysis Process chemistry

Antimicrobial Activity Spectrum: Cinnamate Ester Series MIC Ranges

A comprehensive review of cinnamic acid derivatives reported that simple esters including methyl, ethyl, propyl, isopropyl, butyl, isobutyl, octyl, phenyl, and benzyl cinnamates showed MIC values against S. aureus in the range of 50–301 μM and against C. albicans in the range of 14–61 μM [1]. Methyl cinnamate resides within these class-wide ranges, with its specific activity position relative to homologs dependent on the microorganism tested [1].

Antimicrobial MIC Cinnamates SAR

Antioxidant Activity: Methyl Cinnamate vs. Cinnamaldehyde Baseline

In a DPPH radical scavenging assay, cinnamaldehyde derivatives including methyl cinnamate showed significantly higher antioxidant activity than the starting material cinnamaldehyde [1]. While IC50 values were measured against vitamin E as a standard, the study highlights the structural modification from aldehyde to ester as conferring enhanced radical scavenging capability [1].

Antioxidant DPPH Radical scavenging Cinnamaldehyde derivatives

Methyl Cinnamate Procurement: Evidence-Supported Research and Industrial Application Scenarios


Antimicrobial Resistance Research: β-Lactamase Inhibitor Lead Discovery

Methyl cinnamate serves as a validated starting scaffold for β-lactamase inhibitor development, with demonstrated IC50 of 11.6 µg/mL against ESBL CTX-M type enzymes, within ~1.4-fold of the clavulanic acid standard (8.1 µg/mL) . Research programs investigating non-β-lactam inhibitors to overcome resistance can prioritize methyl cinnamate based on this quantifiable baseline activity, using SAR studies to optimize the cinnamate core for improved potency relative to this established reference point.

Agricultural Chemistry: Nitrification Inhibitor Development for Nitrogen Management

Methyl cinnamate has been identified as a promising nitrification inhibitor with EC50 values in the 8–25 μM range against Nitrosomonas europaea, validated in agricultural soil studies showing reduced nitrification rates and decreased bacterial amoA gene numbers . This activity distinguishes methyl cinnamate from unesterified cinnamic acid, which lacks meaningful inhibition, making the methyl ester the preferred scaffold for developing fertilizer additives that improve nitrogen use efficiency and reduce environmental nitrate leaching.

Catalytic Process Development: Selective Oxidative Carbonylation Route

Process chemists developing efficient routes to cinnamate esters can leverage palladium-catalyzed oxidative carbonylation of styrene, which under optimized conditions (diphosphine-modified Pd(II) catalysts, 1,4-benzoquinone oxidant, p-toluenesulfonic acid) achieves up to 99% selectivity for methyl cinnamate over the alternative product dimethyl phenylsuccinate . This high-selectivity process enables streamlined purification and reduced solvent waste, making methyl cinnamate an accessible target for industrial-scale catalytic synthesis.

Flavor and Fragrance Formulation: Regulatory-Compliant Natural Ingredient Sourcing

Methyl cinnamate's procurement as a natural-grade ingredient (≥98%, FCC, FG) with IFRA compliance, Kosher and Halal certification, and FDA 21 CFR 172.515 approval positions it as a fully compliant flavor and fragrance component for global consumer product markets . The compound's defined physicochemical properties (mp 33–38 °C, bp 260–262 °C, Log Kow ≈ 2.6) [1] and established safety profile—including oral rat LD50 of 2610 mg/kg and skin sensitization classification (Skin Sens. 1) [2]—provide formulators with predictable performance and regulatory clarity that less-characterized cinnamate analogs may lack.

Technical Documentation Hub

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20 linked technical documents
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